(E)-4-morpholinobut-2-enoic acid

Beschreibung

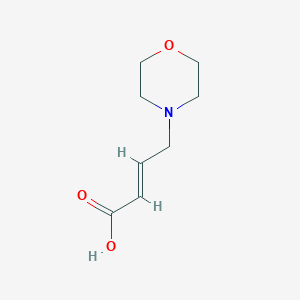

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-morpholin-4-ylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFDQJDIWFMWHN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-4-Morpholinobut-2-enoic Acid and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and physicochemical properties to bioactive molecules. Its integration into molecular scaffolds often leads to enhanced solubility, metabolic stability, and target engagement. This guide focuses on a specific, yet fundamental, morpholine-containing building block: (E)-4-morpholinobut-2-enoic acid. While seemingly a simple molecule, it represents a versatile platform for the synthesis of more complex pharmaceutical agents. This document provides a comprehensive overview of its chemical identity, plausible synthetic routes, expected analytical characterization, and potential applications in drug discovery, with a particular focus on its hydrochloride salt, a common form for handling and formulation.

Section 1: Chemical Identity and Physicochemical Properties

This compound exists as a free acid and, more commonly, as its hydrochloride salt. The presence of the morpholine nitrogen allows for salt formation, which can significantly improve the compound's solubility and handling characteristics.

1.1. Chemical Structures

-

This compound:

-

CAS Number: 1323199-72-9

-

-

This compound Hydrochloride:

-

CAS Numbers: 1419865-05-6, 1807940-64-2[1]

-

1.2. Physicochemical Data

The following table summarizes key physicochemical properties for both the free acid and its hydrochloride salt. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | This compound | This compound Hydrochloride | Reference(s) |

| Molecular Formula | C₈H₁₃NO₃ | C₈H₁₄ClNO₃ | [1] |

| Molecular Weight | 171.19 g/mol | 207.66 g/mol | [1] |

| InChI | InChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11)/b2-1+ | InChI=1S/C8H13NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-2H,3-7H2,(H,10,11);1H/b2-1+; | [1] |

| InChIKey | LQFDQJDIWFMWHN-OWOJBTEDSA-N | DQELLWQXAROXTC-TYYBGVCCSA-N | [1] |

| SMILES | O=C(O)/C=C/CN1CCOCC1 | Cl.O=C(O)/C=C/CN1CCOCC1 | [1] |

| Appearance | Not specified in literature | Neat | [1] |

| Storage Conditions | 2-8°C for long-term storage | Room temperature |

Section 2: Synthesis and Purification

2.1. Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available halo-butenoic acid ester.

Sources

An In-Depth Technical Guide to (E)-4-morpholinobut-2-enoic acid hydrochloride salt

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1][2]

Abstract

(E)-4-morpholinobut-2-enoic acid hydrochloride salt is a distinct organic chemical compound available for research purposes.[1] This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing a consolidated overview of its known chemical properties, structural information, and safety data. Due to the limited availability of published research on this specific molecule, this document focuses on presenting the factual data available from chemical suppliers and databases, while also drawing logical inferences based on its structural motifs to suggest potential areas of scientific inquiry.

Chemical Identity and Physicochemical Properties

This compound hydrochloride salt is identified by the CAS Number 1419865-05-6.[3] It is the hydrochloride salt of the parent compound, this compound. The salt form is often utilized in chemical research to improve the solubility and stability of a compound.[4]

Molecular Structure and Identifiers

-

IUPAC Name: (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride[3]

-

Molecular Formula: C₈H₁₄ClNO₃[1]

-

Canonical SMILES: Cl.O=C(O)/C=C/CN1CCOCC1[3]

-

InChI Key: DQELLWQXAROXTC-TYYBGVCCSA-N[3]

Physicochemical Data Summary

A summary of the key physicochemical properties is presented in Table 1. These parameters are crucial for designing experimental protocols, including solvent selection and formulation development.

| Property | Value | Source |

| Purity | ≥97% | Fluorochem[3] |

| Physical Form | Neat | CymitQuimica[1] |

| LogP | -2.176 | Fluorochem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

Structural Analysis and Potential Areas of Investigation

The molecular structure of this compound comprises three key functional groups: a morpholine ring, an α,β-unsaturated carboxylic acid, and a flexible ethyl bridge. This combination of features suggests several avenues for research.

The Morpholine Moiety

The morpholine ring is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its presence in this molecule suggests potential interactions with biological targets that recognize this heterocycle.

The α,β-Unsaturated Carboxylic Acid

The α,β-unsaturated carboxylic acid is a Michael acceptor, capable of undergoing covalent reactions with nucleophilic residues on proteins, such as cysteine thiols. This reactivity could be explored in the context of irreversible enzyme inhibition.

Structural Analogy to GABA

The carbon backbone of this compound bears a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6] Specifically, the distance between the tertiary amine of the morpholine ring and the carboxyl group is reminiscent of the amino and carboxyl groups in GABA. This suggests that the compound could potentially interact with GABA receptors or transporters.[7][8][9]

The diagram below illustrates the structural comparison between GABA and the topic compound.

Caption: Structural relationship between GABA and the topic compound.

Synthesis and Handling

Synthesis

Caption: Conceptual synthetic workflow.

Disclaimer: This proposed synthesis is for illustrative purposes only and has not been experimentally validated. Researchers should consult the primary literature for established methods for similar compounds and conduct appropriate reaction optimization and safety assessments.

Handling and Safety

This compound hydrochloride salt is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Potential Research Applications

Given its structural features, this compound hydrochloride salt could be investigated in several research contexts:

-

Neuroscience: As a potential GABA analogue, its activity at GABA receptors (GABA-A, GABA-B) could be assessed using electrophysiological or radioligand binding assays.[7][8][9]

-

Enzymology: Its potential as a covalent inhibitor could be explored against enzymes with active site cysteine residues.

-

Medicinal Chemistry: The compound could serve as a starting point for the development of novel small molecules targeting a variety of biological pathways.

Conclusion

This compound hydrochloride salt is a research chemical with a unique combination of structural features that suggest potential for biological activity. While there is a notable lack of published data on this specific compound, this guide provides a comprehensive overview of the currently available information and suggests logical avenues for future research. As with any investigational compound, all experimental work should be conducted with appropriate safety precautions and rigorous scientific methodology.

References

-

4-(((E)-4-hydroxybut-2-enoyl)oxy)but-2-enoic acid. Veeprho. [Link]

-

Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. PubMed. [Link]

-

GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]

-

(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid. PubChem. [Link]

-

GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

-

Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. [Link]

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [Link]

-

4-Hydroxybut-2-enoic acid. PubChem. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

-

4-(2-Cyclobutylethylamino)-2-ethylbut-2-enoic acid. PubChem. [Link]

- US Patent for (E)-4-(Dimethylamino)-2-butenoyl chloride.

-

(E)-4-oxo-4-phenyl-but-2-enoic acid. Shiratori Pharmaceutical Co., Ltd. [Link]

-

2-Hydroxybut-2-enoic acid. PubChem. [Link]

Sources

- 1. 4-Morpholin-4-yl-but-2-enoic Acid Hydrochloride [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 1807940-64-2 - TRC - 4-Morpholin-4-yl-but-2-enoic Acid Hydrochloride | LGC Standards [lgcstandards.com]

- 6. selleckchem.com [selleckchem.com]

- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (E)-4-Morpholinobut-2-enoic Acid

This technical guide provides an in-depth exploration of (E)-4-morpholinobut-2-enoic acid, a molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its fundamental chemical properties, outlines a robust synthetic protocol, and discusses its potential applications, particularly as a structural analog of γ-aminobutyric acid (GABA).

Core Molecular Attributes

This compound is a derivative of butenoic acid characterized by a morpholine ring attached at the fourth carbon position and a carboxylic acid functional group. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents are on opposite sides.

Physicochemical Properties

The primary form of this compound is often its hydrochloride salt, which enhances its stability and solubility in aqueous solutions. The molecular weight of the free acid is 171.19 g/mol . Key physicochemical data for the hydrochloride salt are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃·HCl | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| CAS Number | 1807940-64-2 | [1] |

| Appearance | Neat | [1] |

| Canonical SMILES | Cl.O=C(O)/C=C/CN1CCOCC1 | [1] |

| InChI Key | DQELLWQXAROXTC-TYYBGVCCSA-N | [1] |

Note: The molecular weight of the free acid, this compound (C₈H₁₃NO₃), is calculated to be 171.19 g/mol .

Synthesis and Mechanistic Rationale

The synthesis of this compound can be strategically achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of (E)-4-bromobut-2-enoic acid with morpholine.

Diagram of Proposed Synthesis

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established principles of nucleophilic substitution on allylic halides.

Materials:

-

(E)-4-bromobut-2-enoic acid (1 equivalent)

-

Morpholine (2.5 equivalents)

-

Anhydrous acetonitrile (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-4-bromobut-2-enoic acid in anhydrous acetonitrile.

-

Rationale: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution without participating in the reaction.

-

-

Addition of Morpholine: To the stirred solution, add morpholine (2.5 equivalents) dropwise at room temperature. An excess of morpholine is used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid formed as a byproduct.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Rationale: The sodium bicarbonate solution is used to remove any unreacted acid and the morpholine hydrobromide salt. Dichloromethane is an effective solvent for extracting the desired product.

-

-

Purification: Wash the organic layer with 1 M hydrochloric acid to remove excess morpholine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Potential Applications in Drug Development

While primarily available as a research chemical, the structural features of this compound suggest its potential as a valuable scaffold in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.

A GABA Analogue Scaffold

A significant area of interest for this molecule is its potential as a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The synthesis of GABA analogues is a key strategy in the development of drugs for neurological disorders such as epilepsy, anxiety, and neuropathic pain.

The structure of this compound incorporates a rigid double bond that limits the conformational flexibility of the four-carbon backbone, a key feature in the design of specific GABA receptor ligands. The distance between the carboxylic acid group and the nitrogen atom of the morpholine ring is a critical determinant of its potential interaction with GABA receptors or metabolizing enzymes.

Diagram of Structural Relationship to GABA

Caption: Structural comparison of this compound and GABA.

Broader Pharmacological Potential

Derivatives of morpholine are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The butenoic acid scaffold is also present in various biologically active molecules. The combination of these two pharmacophores in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.

Conclusion

This compound is a compound with well-defined chemical properties and a straightforward synthetic route. Its structural similarity to GABA positions it as a promising candidate for investigation in the field of neuroscience and as a versatile building block for the development of new chemical entities with diverse pharmacological profiles. Further research into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- Johnston, G. A. R., et al. "Synthesis of Analogues of GABA. II. 4-Alkyl-4-aminobut-2-enoic Acids and a New Synthesis of Some Vinyl α-Amino Acids." Australian Journal of Chemistry, vol. 32, no. 11, 1979, pp. 2507-2516.

- Naim, M. J., et al. "A review on pharmacological profile of Morpholine derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 1, 2015, pp. 40-51.

- Pulina, N. A., et al. "Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives." Pharmaceutical Chemistry Journal, vol. 43, no. 8, 2009, pp. 17-20.

Sources

(E)-4-morpholinobut-2-enoic acid IUPAC name

An In-Depth Technical Guide to (E)-4-Morpholinobut-2-enoic Acid: Structure, Synthesis, and Therapeutic Potential

Introduction

This compound is a fascinating hybrid molecule that marries the structural rigidity and stereochemical definition of an unsaturated carboxylic acid with the pharmacologically significant morpholine moiety. While this specific compound is primarily cataloged as a research chemical, its structural components are prevalent in a multitude of biologically active agents.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of its chemical identity, robust methods for its synthesis and characterization, and an expert perspective on its potential applications in medicinal chemistry. We will explore the rationale behind its design as a potential scaffold and delineate experimental workflows for evaluating its biological activity.

Deconstruction of the IUPAC Name and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, precisely describes the molecule's architecture. A systematic breakdown reveals its key functional components:

-

But-2-enoic acid : This forms the core backbone of the molecule. It is a four-carbon aliphatic chain containing a carboxylic acid (-oic acid) as the principal functional group (designated as carbon 1). A carbon-carbon double bond is located at the second carbon position (-2-en-).

-

(E) Stereoisomerism : The prefix (E)—from the German entgegen, meaning "opposite"—defines the stereochemistry at the C2-C3 double bond. The higher-priority substituents on each carbon of the double bond (the carboxylic acid group on C2 and the morpholinomethyl group on C3) are on opposite sides. This trans configuration imparts specific conformational rigidity, which is critical for molecular recognition in biological systems.

-

4-Morpholino : A morpholine ring is attached via its nitrogen atom to the fourth carbon of the butenoic acid chain. The morpholine ring is a saturated heterocycle prized in drug design for its ability to enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a versatile synthetic handle.

The hydrochloride salt of this compound is a common form for laboratory use.[1]

Physicochemical Properties

A summary of the key chemical and physical properties is essential for experimental design, from synthesis to biological assays.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | Calculated |

| InChI Key | DQELLWQXAROXTC-TYYBGVCCSA-N | [1] |

| SMILES | O=C(O)/C=C/CN1CCOCC1 | [1] |

| CAS Number (HCl Salt) | 1807940-64-2 | [1] |

| Predicted XLogP3 | -0.6 | PubChem |

| Predicted PSA | 50.9 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Synthesis and Purification

The synthesis of this compound is conceptually straightforward, relying on fundamental organic reactions. A highly efficient and logical approach involves the nucleophilic substitution of a suitable halo-butenoic acid precursor with morpholine.

Rationale for Synthetic Strategy

The chosen strategy leverages the high nucleophilicity of the secondary amine in morpholine and the reactivity of an allylic halide. (E)-4-Chlorobut-2-enoic acid is an ideal starting material as the chlorine at the C4 position is an excellent leaving group, activated by its allylic position.[2] This facilitates an S_N_2 reaction with morpholine to form the target C-N bond. The (E) stereochemistry of the double bond is retained throughout this reaction, ensuring stereochemical purity in the final product.

Detailed Experimental Protocol: Synthesis

Reaction: (E)-4-Chlorobut-2-enoic acid + Morpholine → this compound

-

Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-4-chlorobut-2-enoic acid (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (10 mL/g of starting material).

-

Addition of Base and Nucleophile : Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution. This base will neutralize the HCl byproduct formed during the reaction. Subsequently, add morpholine (2.2 eq) dropwise to the stirring suspension at room temperature. The excess morpholine ensures the reaction goes to completion and helps to minimize side reactions.

-

Reaction Execution : Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1 v/v).

-

Work-up : After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl).

-

Extraction : Transfer the filtrate to a separatory funnel. Dilute with water and extract with ethyl acetate (3x volumes). The aqueous layer contains the product salt.

-

Purification : Acidify the aqueous layer to pH ~4-5 with 1M HCl. The product may precipitate or can be extracted with a more polar solvent like n-butanol. The solvent is then removed under reduced pressure. Further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous structural confirmation is paramount. A combination of spectroscopic and chromatographic techniques provides an unambiguous characterization of the final compound.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This is the most informative technique. It will confirm the presence of the morpholine ring protons (typically seen as two multiplets around ~2.5 ppm and ~3.7 ppm), the vinylic protons of the butenoic acid chain (~5.9-7.0 ppm), and the methylene protons adjacent to the nitrogen. The coupling constant (J-value) between the vinylic protons (~15 Hz) is diagnostic of the (E) or trans configuration.

-

¹³C NMR : Will show distinct signals for the carboxylic acid carbonyl, the two sp² carbons of the double bond, and the carbons of the morpholine ring.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.[5]

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic or trifluoroacetic acid is a standard method. Purity is determined by the area percentage of the main peak.[6]

Potential Applications in Drug Discovery

While "this compound" itself is not an established drug, its structural motifs are of significant interest in medicinal chemistry. Its value lies in its potential as a lead compound or a scaffold for building more complex molecules.

The Role of the Morpholine Moiety

The morpholine ring is a "privileged" structure in drug discovery. Its inclusion often confers beneficial properties:

-

Increased Solubility : The oxygen and nitrogen atoms can act as hydrogen bond acceptors, improving aqueous solubility and facilitating formulation.

-

Metabolic Stability : The ring is generally resistant to metabolic degradation.

-

Favorable PK/PD Profile : It can improve absorption and distribution characteristics of a drug candidate.

Biological Precedent of Butenoic Acid Derivatives

Derivatives of butenoic acid have been investigated for a wide range of biological activities. For instance, various substituted 4-aryl-4-oxobut-2-enoic acids have been synthesized and identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[7] Other studies have shown that butenoic acid derivatives can exhibit anti-inflammatory, analgesic, and antimicrobial properties.[8] This suggests that the butenoic acid scaffold is a valid starting point for targeting various enzymatic and signaling pathways.

Conceptual Drug Discovery Workflow

Caption: Conceptual workflow for drug discovery using the target scaffold.

Protocol: In Vitro Enzyme Inhibition Assay

To illustrate how one might begin to explore the biological activity of this compound, the following is a generalized, yet detailed, protocol for screening its inhibitory potential against a model enzyme, such as a protease or kinase.

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.

Materials :

-

Target enzyme (e.g., Trypsin as a model serine protease)

-

Fluorogenic or chromogenic substrate specific to the enzyme

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

This compound (test compound), dissolved in DMSO to make a 10 mM stock

-

Positive control inhibitor (known inhibitor of the enzyme)

-

96-well microplates (black plates for fluorescence assays)

-

Plate reader (spectrophotometer or fluorometer)

Methodology :

-

Compound Dilution : Prepare a serial dilution series of the test compound in the assay buffer. A typical starting range would be from 100 µM down to 1 nM. Ensure the final DMSO concentration in all wells is ≤1%.

-

Assay Plate Preparation :

-

Add 50 µL of assay buffer to all wells.

-

Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Add 25 µL of the enzyme solution (pre-diluted in assay buffer to a working concentration) to all wells except the "no enzyme" control wells.

-

-

Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation : Add 25 µL of the substrate solution (pre-diluted in assay buffer) to all wells to initiate the enzymatic reaction.

-

Kinetic Reading : Immediately place the plate in a plate reader set to the appropriate wavelength and temperature (e.g., 37 °C). Measure the signal (absorbance or fluorescence) every 60 seconds for 30 minutes.

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Normalize the velocities to the vehicle control (100% activity) and the positive control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

This compound represents a structurally well-defined chemical entity with significant, albeit underexplored, potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its characterization relies on a suite of robust analytical methods. The true value of this compound lies in its role as a versatile scaffold, combining the advantageous pharmacokinetic properties of the morpholine ring with a reactive butenoic acid backbone suitable for library synthesis and biological screening. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to leverage this and similar molecules in the pursuit of novel therapeutic agents.

References

-

Veeprho. 4-(((E)-4-hydroxybut-2-enoyl)oxy)but-2-enoic acid. Available from: [Link]

-

InterContinental Warszawa. (E)-2-Morpholino-4-Phenylbut-3-Enoic Acid. Available from: [Link]

-

Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7. Available from: [Link]

-

Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43, 427–430. Available from: [Link]

-

Waters Corporation. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

Svetlichnyi, V. A., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 51-57. Available from: [Link]

-

MDPI. (2023). Organic Compounds with Biological Activity. Available from: [Link]

-

Nworie, S. F., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal, 9(2), 1-19. Available from: [Link]

- Google Patents. Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.

-

Frontiers Media. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

-

PubChem. ethyl (2E)-4-(morpholin-4-yl)but-2-enoate. Available from: [Link]

-

Chinese Journal of Analytical Chemistry. (2024). Identification of Phenolic Acid Derivatives in Danshen Using MS3 and MS2 Spectra Matching Strategy. Available from: [Link]

-

PubMed Central. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available from: [Link]

-

Filo. quɩ-4-enoic acid Correct IUPAC name of compound is. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Pentadienoic Acid Derivatives. Available from: [Link]

-

MDPI. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Available from: [Link]

-

MDPI. (2020). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Available from: [Link]

-

PubMed. (2007). Biological activity of acetylated phenolic compounds. Available from: [Link]

-

National Institutes of Health. Crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid. Available from: [Link]

-

PubChemLite. 4-(morpholin-4-yl)-4-oxobut-2-enoic acid. Available from: [Link]

-

PubChem. (E)-4-formylhex-2-enoic acid. Available from: [Link]

Sources

- 1. 4-Morpholin-4-yl-but-2-enoic Acid Hydrochloride [cymitquimica.com]

- 2. CAS 26340-58-9: 2-Butenoic acid, 4-chloro-, (2E)- [cymitquimica.com]

- 3. journalcsij.com [journalcsij.com]

- 4. mdpi.com [mdpi.com]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (E)-4-Morpholinobut-2-enoic Acid

A Literature Review for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-morpholinobut-2-enoic acid is a substituted butenoic acid derivative featuring a morpholine ring.[1] While not extensively studied as a standalone therapeutic agent, this compound has emerged as a significant building block and intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutic candidates. Its structural similarity to γ-aminobutyric acid (GABA) suggests its potential as a GABA analog, a hypothesis supported by its inclusion in patents for compounds targeting neurological disorders. This guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and its role as a scaffold in drug discovery.

Introduction: The Chemical and Biological Significance of the Morpholine-Butenoic Acid Scaffold

The core structure of this compound combines two key chemical moieties: a morpholine ring and a butenoic acid backbone. The morpholine ring is a common heterocycle in medicinal chemistry, known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[2] The butenoic acid portion, particularly with the amine of the morpholine at the 4-position, creates a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[3]

Deficiencies in GABAergic signaling are implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, the development of GABA analogs that can modulate GABA receptors or transporters is a major focus of drug discovery.[3][4] this compound represents a conformationally constrained GABA analog, a strategy often employed to enhance receptor selectivity and potency.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃·HCl | [5] |

| Molecular Weight | 207.66 g/mol | [5] |

| Appearance | Neat (form not specified) | [5] |

| InChI Key | DQELLWQXAROXTC-TYYBGVCCSA-N | [5] |

| Canonical SMILES | Cl.O=C(O)C=CCN1CCOCC1 | [5][6] |

Synthesis and Chemical Reactivity

This compound can be synthesized through various organic chemistry pathways. The primary strategies involve the introduction of the morpholine moiety onto a butenoic acid derivative.

Common Synthetic Pathways

-

Alkylation Reactions: A prevalent method is the alkylation of morpholine with a suitable butenoic acid derivative, such as a 4-halobut-2-enoate. This nucleophilic substitution reaction is typically facilitated by a base to deprotonate the morpholine nitrogen, enhancing its nucleophilicity.[1]

-

Michael Addition: An alternative route involves the Michael addition of morpholine to an α,β-unsaturated carbonyl compound. This conjugate addition is a powerful tool for forming carbon-nitrogen bonds.[1][7]

The choice of solvent and reaction conditions is critical for optimizing the yield and purity of the final product. Polar aprotic solvents are often employed to enhance reaction rates.[1]

Representative Synthetic Protocol: Alkylation of a 4-Halobut-2-enoate

The following protocol is a representative example of how this compound could be synthesized, based on general principles of organic synthesis.

Materials:

-

Ethyl (E)-4-bromobut-2-enoate

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

N-Alkylation:

-

To a solution of ethyl (E)-4-bromobut-2-enoate (1.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl (E)-4-morpholinobut-2-enoate.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a 1:1 mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~2 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

-

Salt Formation (Optional):

-

To obtain the hydrochloride salt, dissolve the free acid in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble HCl gas through the solution or add a solution of HCl in an organic solvent.

-

Collect the resulting precipitate by filtration and dry under vacuum.

-

Diagram of a Representative Synthetic Pathway

Caption: A two-step synthesis of this compound.

Role in Drug Discovery and Development

While public domain research on the specific biological activities of this compound is limited, its appearance in the patent literature underscores its value as a scaffold for more complex molecules.

Intermediate in the Synthesis of Bioactive Molecules

This compound and its derivatives serve as key intermediates in the synthesis of pharmaceuticals, with a particular focus on compounds targeting neurological disorders.[8][9] The morpholine moiety can enhance the drug-like properties of a molecule, potentially improving bioavailability and efficacy.[8]

Potential as a GABA Analog

The structural resemblance of this compound to GABA suggests its potential to interact with GABA receptors (GABA-A and GABA-B) or GABA transporters. Many successful CNS drugs, such as gabapentin and pregabalin, are GABA analogs.[3] The rigid butenoic acid backbone of this compound could confer a specific conformation that favors binding to a particular GABAergic target.

Hypothesized Mechanism of Action as a GABA Analog

Caption: Potential interactions of the compound with the GABAergic system.

Future Perspectives and Research Directions

The existing literature, primarily from chemical suppliers and patent filings, indicates that this compound is a valuable research chemical.[5] Future research should focus on elucidating its specific biological activities.

Key areas for future investigation include:

-

Pharmacological Profiling: Comprehensive screening of this compound and its simple derivatives against a panel of CNS targets, including GABA receptors and transporters.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the morpholine and butenoic acid moieties to understand the structural requirements for biological activity.

-

In Vivo Efficacy Studies: Evaluation of promising derivatives in animal models of neurological disorders to assess their therapeutic potential.

Conclusion

This compound is a chemically intriguing molecule with significant potential as a scaffold in drug discovery. Its synthesis is accessible through standard organic chemistry techniques. While its own biological profile is not yet well-defined in the public literature, its structural features, particularly its analogy to GABA, make it a compelling starting point for the development of novel therapeutics for neurological disorders. Further research into its pharmacology and the biological activities of its derivatives is warranted.

References

- EvitaChem. (n.d.). This compound.

- Chem-Impex. (n.d.). (E)-2-Morpholino-4-Phenylbut-3-Enoic Acid.

- InterContinental Warszawa. (n.d.). (E)-2-Morpholino-4-Phenylbut-3-Enoic Acid.

- CymitQuimica. (n.d.). 4-Morpholin-4-yl-but-2-enoic Acid Hydrochloride.

- Fluorochem. (n.d.). This compound hydrochloride.

-

MDPI. (2021). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Retrieved from [Link]

-

PMC. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1213946) | 1323199-72-9 [evitachem.com]

- 2. Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Morpholin-4-yl-but-2-enoic Acid Hydrochloride [cymitquimica.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. warszawa.intercontinental.com [warszawa.intercontinental.com]

An In-depth Technical Guide to (E)-4-Morpholinobut-2-enoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

(E)-4-Morpholinobut-2-enoic acid is a fascinating, yet sparsely documented, small molecule that stands at the crossroads of several key areas in drug discovery and development. Its unique chemical architecture, featuring a morpholine ring, an unsaturated carboxylic acid, and a defined stereochemistry, makes it a molecule of significant interest for researchers and scientists. This technical guide provides a comprehensive overview of this compound, delving into its chemical properties, plausible synthetic routes, and, most importantly, its potential applications as a versatile building block in the design of novel therapeutics. While the specific historical discovery of this compound is not extensively documented in mainstream scientific literature, its structural motifs are prevalent in a wide array of biologically active compounds. This guide, therefore, aims to bridge the existing information gap by providing a scientifically grounded perspective on its relevance and potential, tailored for professionals in pharmaceutical and chemical research.

Introduction: The Chemical Significance of this compound

At its core, this compound is a bifunctional organic molecule. The presence of a morpholine ring, a common "privileged" structure in medicinal chemistry, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The morpholine nitrogen can also act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The unsaturated carboxylic acid moiety, on the other hand, provides a reactive handle for a variety of chemical transformations. The α,β-unsaturation makes it a Michael acceptor, while the carboxylic acid can participate in amide bond formation, esterification, and other coupling reactions. The (E)-stereochemistry of the double bond provides a rigid conformational constraint, which can be crucial for specific binding to a target protein.

This combination of features suggests that this compound is likely utilized as a key intermediate or scaffold in the synthesis of more complex molecules with potential therapeutic applications, particularly in areas where morpholine-containing compounds have shown promise, such as in the development of kinase inhibitors and central nervous system (CNS) active agents.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its application in research and development. Below is a summary of the key properties of this compound, primarily in its hydrochloride salt form, which is the most commonly available.

| Property | Value | Source |

| CAS Number | 1419865-05-6 (hydrochloride) | [1] |

| Molecular Formula | C₈H₁₃NO₃·HCl | [1] |

| Molecular Weight | 207.65 g/mol (hydrochloride) | [1] |

| IUPAC Name | (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [1] |

Plausible Synthetic Pathways

A potential synthetic workflow is outlined below:

Caption: A plausible synthetic route to this compound hydrochloride.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a conceptualized procedure based on the synthetic pathway outlined above.

Step 1: Synthesis of Ethyl (E)-4-morpholinobut-2-enoate

-

To a solution of ethyl (E)-4-bromobut-2-enoate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add morpholine (2.2 equivalents) dropwise at room temperature. The excess morpholine acts as both the nucleophile and a base to neutralize the HBr formed.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the morpholine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (E)-4-morpholinobut-2-enoate.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Hydrolysis to this compound hydrochloride

-

Dissolve the purified ethyl (E)-4-morpholinobut-2-enoate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

The product, this compound hydrochloride, may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, concentrate the mixture under reduced pressure to obtain the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Potential Applications in Drug Discovery and Research

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel bioactive molecules. The morpholine moiety is a well-established "bioisostere" for other functional groups and is often incorporated into drug candidates to improve their pharmacokinetic profiles.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors possess a morpholine ring, which often serves to enhance solubility and provide a key interaction point within the ATP-binding pocket of the kinase. The carboxylic acid functionality of this compound can be readily converted to an amide, which is a common structural motif in kinase inhibitors.

Caption: Use as a scaffold in the synthesis of potential kinase inhibitors.

In the Development of CNS-Active Agents

The morpholine ring is also frequently found in compounds targeting the central nervous system. Its ability to improve blood-brain barrier permeability makes it an attractive feature in the design of drugs for neurological disorders. This compound could serve as a precursor to novel GABA analogues or other neuromodulatory compounds. The unsaturated backbone provides a conformationally restricted linker, which can be advantageous for achieving receptor subtype selectivity.

Conclusion and Future Perspectives

While the specific discovery and historical development of this compound remain elusive in the readily accessible scientific literature, its chemical structure speaks volumes about its potential utility. As a readily available research chemical, it represents a valuable tool for medicinal chemists and drug discovery scientists. Its bifunctional nature, combining the favorable properties of the morpholine ring with the reactivity of an unsaturated carboxylic acid, makes it an ideal starting point for the synthesis of diverse compound libraries.

Future research efforts could focus on the systematic exploration of derivatives of this compound for various biological targets. Its application in the synthesis of novel kinase inhibitors, CNS agents, and other therapeutic molecules is a promising avenue for further investigation. The development of efficient and scalable synthetic routes to this compound and its analogues will be crucial for unlocking its full potential in the advancement of medicinal chemistry.

References

Sources

(E)-4-Morpholinobut-2-enoic Acid: A Whitepaper on the Elucidation of its Mechanism of Action

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Preamble: The Uncharted Territory of (E)-4-Morpholinobut-2-enoic Acid

In the landscape of neuropharmacology, the quest for novel chemical entities that can modulate neuronal signaling pathways is perpetual. This compound has emerged as a compound of interest, available to the scientific community as a research chemical. However, a thorough review of the current scientific literature reveals a significant knowledge gap: its mechanism of action remains uncharacterized. This whitepaper serves not as a declaration of a known mechanism, but as a strategic guide for its elucidation. From the perspective of a senior application scientist, this document outlines a logical, evidence-based approach to systematically investigate the pharmacological properties of this molecule. We will begin by proposing a primary hypothesis based on structural analogy and then detail a comprehensive, multi-tiered experimental plan to rigorously test this hypothesis.

Part 1: The Primary Hypothesis - A GABAergic Modulator?

The chemical architecture of this compound provides compelling clues to its potential biological targets. The molecule incorporates a carboxylic acid moiety and a tertiary amine within a flexible four-carbon backbone, features that bear a resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system[1].

Structural Comparison:

-

GABA: A four-carbon chain with a terminal carboxylic acid and a terminal primary amine. Its flexibility is crucial for its interaction with receptors and transporters.

-

This compound: A four-carbon butenoic acid backbone, providing some conformational rigidity due to the double bond. It possesses a terminal carboxylic acid and a morpholine ring, which contains a tertiary amine.

The distance between the acidic group and the nitrogen atom is a critical determinant for affinity to GABAergic proteins. While the primary amine of GABA is replaced by the tertiary amine of the morpholine ring, this substitution is common in many centrally active compounds. The morpholine ring itself is a prevalent scaffold in medicinal chemistry, often conferring favorable pharmacokinetic properties.

Based on these structural parallels, our primary hypothesis is that This compound modulates the GABAergic system . This modulation could occur through one or more of the following mechanisms:

-

Inhibition of GABA Transporters (GATs): By blocking the reuptake of GABA from the synaptic cleft, the compound would increase extracellular GABA concentrations, thereby enhancing inhibitory neurotransmission[2][3].

-

Direct Interaction with GABA Receptors: The compound may act as an agonist, antagonist, or allosteric modulator at GABAA or GABAB receptors[4].

This whitepaper will now detail the experimental workflows required to systematically investigate these potential mechanisms.

Part 2: Experimental Elucidation of the Mechanism of Action

A phased approach, beginning with in vitro screening and progressing to in vivo validation, is essential for a robust characterization of the compound's activity.

Phase 1: In Vitro Target Validation

The initial phase focuses on determining if this compound interacts with the primary components of the GABAergic system at a molecular level.

2.1 GABA Transporter Inhibition Assay

The first and most direct test of our hypothesis is to assess the compound's ability to inhibit the reuptake of GABA. The most common method is a cell-based assay using a cell line (e.g., HEK-293) stably expressing a specific GABA transporter subtype (e.g., GAT-1, the most abundant subtype)[3][5].

Experimental Protocol: [³H]-GABA Uptake Inhibition Assay [5]

-

Cell Culture: Culture HEK-293 cells stably transfected with the human GAT-1 transporter in appropriate media until confluent.

-

Assay Preparation: Seed the cells in 96-well plates. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer.

-

Compound Incubation: Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound. Include a known GAT-1 inhibitor (e.g., Tiagabine) as a positive control and a vehicle control (buffer only).

-

GABA Uptake: Initiate GABA uptake by adding a solution containing a mixture of non-radiolabeled GABA and [³H]-GABA. Incubate for a short period (e.g., 3-5 minutes) at room temperature.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a scintillation-compatible lysis buffer.

-

Quantification: Measure the amount of [³H]-GABA taken up by the cells using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of GABA uptake at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow Diagram: GAT Inhibition Assay

Caption: Workflow for the [³H]-GABA uptake inhibition assay.

2.2 GABA Receptor Binding Assays

To investigate direct interactions with GABA receptors, competitive radioligand binding assays are the gold standard. These assays will determine if the compound can displace known ligands from GABAA and GABAB receptors[6][7].

Experimental Protocol: GABAA Receptor Binding Assay [8][9]

-

Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) through homogenization and differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the brain membrane preparation, a known concentration of a GABAA receptor-specific radioligand (e.g., [³H]muscimol), and varying concentrations of this compound.

-

Incubation: Incubate the plate at 4°C for 45-60 minutes to allow the binding to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

A similar protocol would be employed for GABAB receptors, using a specific radioligand such as [³H]CGP54626[7].

Data Presentation: In Vitro Screening Results

The results from these initial in vitro assays should be summarized in a clear, concise table.

| Assay | Target | Radioligand | Positive Control | Result (IC₅₀/Ki) for this compound |

| GABA Uptake | hGAT-1 | [³H]-GABA | Tiagabine | To be determined |

| Receptor Binding | GABAA | [³H]muscimol | GABA | To be determined |

| Receptor Binding | GABAB | [³H]CGP54626 | Baclofen | To be determined |

Phase 2: In Vivo Proof-of-Concept

If the in vitro data suggest significant activity at a GABAergic target, the next logical step is to assess whether this compound elicits the expected physiological responses in vivo. Enhanced GABAergic tone is clinically associated with anticonvulsant and anxiolytic effects[1]. Therefore, validated rodent models of epilepsy and anxiety are appropriate for this phase.

2.3 Anticonvulsant Activity Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are the two most widely used and clinically validated models for the initial screening of potential antiepileptic drugs[10][11].

Experimental Protocol: MES and scPTZ Seizure Models [12][13]

-

Animal Dosing: Administer this compound to groups of mice or rats via an appropriate route (e.g., intraperitoneal injection) at several dose levels. Include a vehicle control group and a positive control group (e.g., phenytoin for MES, ethosuximide for scPTZ).

-

Seizure Induction:

-

MES Test: At the predicted time of peak compound effect, induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

scPTZ Test: Administer a convulsive dose of pentylenetetrazol subcutaneously. Observe the animals for the onset of clonic seizures. The endpoint is the failure to observe a clonic seizure lasting more than 5 seconds within a 30-minute observation period.

-

-

Data Analysis: Determine the percentage of animals protected from seizures at each dose. Calculate the median effective dose (ED₅₀) for each model.

2.4 Anxiolytic Activity Assessment

The elevated plus-maze (EPM) is a standard behavioral assay to screen for anxiolytic activity[14][15].

Experimental Protocol: Elevated Plus-Maze (EPM) Test [16]

-

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Animal Dosing: Dose groups of mice or rats with the test compound, a vehicle, or a positive control (e.g., diazepam).

-

Behavioral Testing: At the time of expected peak drug effect, place each animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period. Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

-

Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Workflow Diagram: In Vivo Screening Cascade

Caption: Decision-making and workflow for in vivo testing.

Part 3: Concluding Remarks and Future Directions

The mechanism of action of this compound is currently an open question. The structural similarity to GABA strongly suggests that the GABAergic system is a logical and promising starting point for investigation. The experimental plan detailed in this whitepaper provides a comprehensive and scientifically rigorous pathway to test this hypothesis.

Should the results of these studies prove positive, further research would be warranted, including:

-

Determining the selectivity for different GAT subtypes (GAT-2, GAT-3, BGT-1).

-

Investigating functional activity at GABA receptors (e.g., using electrophysiology).

-

Conducting pharmacokinetic and toxicological studies.

By following this structured research plan, the scientific community can systematically unravel the pharmacological profile of this compound, transforming it from a mere chemical reagent into a characterized pharmacological tool with potential therapeutic applications.

References

A comprehensive list of references will be compiled upon the completion of the proposed experimental work and the subsequent publication of findings. The protocols and concepts described herein are based on established methodologies in the field of pharmacology and neuroscience. Key foundational literature includes:

- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.

- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-18.

- Sarup, A., Larsson, O. M., & Schousboe, A. (2009). GABA transporters and GABA-transaminase as drug targets. Current Opinion in Pharmacology, 9(1), 98-103.

- Schousboe, A. (2003). Role of astrocytes in the maintenance and modulation of glutamatergic and GABAergic neurotransmission. Neurochemical Research, 28(2), 347-352.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 4. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 12. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models [journals.ipinnovative.com]

- 15. ajpp.in [ajpp.in]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of (E)-4-morpholinobut-2-enoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-morpholinobut-2-enoic acid, a valuable building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies detailed herein are grounded in established principles of spectroscopic analysis, ensuring scientific integrity and reproducibility.

Molecular Structure and Properties

This compound is a derivative of but-2-enoic acid featuring a morpholine substituent at the 4-position. The "(E)" designation indicates a trans configuration of the substituents on the carbon-carbon double bond. The hydrochloride salt of this compound is a common commercially available form.[3][4]

Table 1: Chemical Properties of this compound hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃·HCl | [3] |

| Molecular Weight | 207.66 g/mol | [3] |

| IUPAC Name | (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride | [4] |

| Canonical SMILES | Cl.O=C(O)/C=C/CN1CCOCC1 | [4] |

| InChI | InChI=1S/C8H13NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-2H,3-7H2,(H,10,11);1H/b2-1+; | [4] |

| Purity | Typically ≥97% | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the geometry of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 (Olefinic) | 5.8 - 6.2 | Doublet of triplets (dt) | JH2-H3 ≈ 15 (trans), JH2-H4 ≈ 2 | The trans-coupling constant is characteristically large. Coupling to the two H-4 protons will result in a triplet. |

| H-3 (Olefinic) | 6.8 - 7.2 | Doublet of triplets (dt) | JH3-H2 ≈ 15 (trans), JH3-H4 ≈ 5 | Downfield shift due to the deshielding effect of the carboxylic acid group. |

| H-4 (Allylic) | ~3.2 | Doublet of doublets (dd) | JH4-H3 ≈ 5, JH4-H2 ≈ 2 | Allylic protons adjacent to the nitrogen of the morpholine ring. |

| H-5, H-9 (Morpholine) | ~2.5 | Triplet (t) | J ≈ 4.5 | Protons on the carbons adjacent to the nitrogen atom. |

| H-6, H-8 (Morpholine) | ~3.7 | Triplet (t) | J ≈ 4.5 | Protons on the carbons adjacent to the oxygen atom, shifted downfield.[5] |

| -COOH | 10 - 13 | Broad singlet | - | The acidic proton signal is often broad and its chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (Carbonyl) | 165 - 175 | Typical chemical shift for a carboxylic acid carbonyl carbon.[6] |

| C-2 (Olefinic) | 120 - 125 | Olefinic carbon beta to the carbonyl group. |

| C-3 (Olefinic) | 140 - 145 | Olefinic carbon alpha to the carbonyl group, shifted downfield. |

| C-4 (Allylic) | ~58 | Allylic carbon attached to the nitrogen atom. |

| C-5, C-9 (Morpholine) | ~53 | Carbons adjacent to the nitrogen in the morpholine ring. |

| C-6, C-8 (Morpholine) | ~67 | Carbons adjacent to the oxygen in the morpholine ring, shifted downfield due to the electronegativity of oxygen.[5] |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton of the carboxylic acid and the ammonium proton of the hydrochloride may exchange with deuterium in D₂O.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for referencing the chemical shifts to 0.00 ppm.[7]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H spectrum.

-

Reference the spectra to the internal standard.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid | The broadness is due to hydrogen bonding. |

| ~3000 | C-H stretch | Olefinic | C-H stretch of the C=C bond. |

| 2850-2960 | C-H stretch | Aliphatic | C-H stretches of the morpholine ring. |

| ~1710 | C=O stretch | Carboxylic acid | Strong absorption characteristic of a carbonyl group. |

| ~1650 | C=C stretch | Alkene | Absorption for the carbon-carbon double bond. |

| ~1115 | C-O-C stretch | Ether | Characteristic stretch for the morpholine ether linkage. |

| ~970 | C-H bend | trans-Alkene | Out-of-plane bending vibration characteristic of a trans-disubstituted alkene. |

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in this compound.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the IR spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): For the free base (C₈H₁₃NO₃), the expected exact mass is approximately 187.0895 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 188.0974. For the hydrochloride salt, these ions would still be observed as the HCl is lost.

-

Key Fragmentation Patterns: Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the morpholine ring. A prominent fragment would be the morpholinium ion or fragments resulting from the cleavage of the C-C bond adjacent to the nitrogen.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and obtain fragmentation data for this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Determine the m/z of the molecular ion and compare it with the calculated exact mass.

-

Analyze the fragmentation pattern to identify characteristic losses and confirm the structure of the molecule.

-

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The spectroscopic data for this compound, including NMR, IR, and MS, provide a comprehensive and self-validating system for its structural confirmation and purity assessment. The predicted data and detailed experimental protocols in this guide offer a robust framework for researchers working with this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for applications in drug discovery and materials science.

References

- InterContinental Warszawa. (E)-2-Morpholino-4-Phenylbut-3-Enoic Acid.

- CymitQuimica. 4-Morpholin-4-yl-but-2-enoic Acid Hydrochloride.

- Chem-Impex. (E)-2-Morpholino-4-Phenylbut-3-Enoic Acid.

- Fluorochem. This compound hydrochloride.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023).

- ACD/Labs. Recognizing the NMR pattern for morpholine. (2008).

- Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-iodo-2-methylpropane.

Sources

- 1. warszawa.intercontinental.com [warszawa.intercontinental.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Morpholin-4-yl-but-2-enoic Acid Hydrochloride [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of (E)-4-morpholinobut-2-enoic Acid

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of (E)-4-morpholinobut-2-enoic acid, a valuable building block in medicinal chemistry and drug development. The outlined two-step synthetic strategy is designed for robustness and scalability, commencing with the synthesis of ethyl (E)-4-bromobut-2-enoate via an allylic bromination, followed by a nucleophilic substitution with morpholine and subsequent ester hydrolysis. This guide emphasizes the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Morpholine Moiety in Drug Discovery